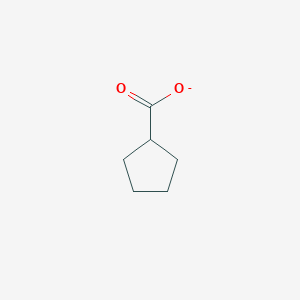

Cyclopentanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H9O2- |

|---|---|

Molecular Weight |

113.13 g/mol |

IUPAC Name |

cyclopentanecarboxylate |

InChI |

InChI=1S/C6H10O2/c7-6(8)5-3-1-2-4-5/h5H,1-4H2,(H,7,8)/p-1 |

InChI Key |

JBDSSBMEKXHSJF-UHFFFAOYSA-M |

Canonical SMILES |

C1CCC(C1)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyclopentanecarboxylates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining cyclopentanecarboxylates, crucial intermediates in the development of novel therapeutics and specialized chemical entities. The guide details the core reaction mechanisms, provides step-by-step experimental protocols for key reactions, and presents quantitative data to allow for a comparative analysis of the different synthetic routes. Furthermore, this document includes visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the chemical transformations.

Introduction

The cyclopentanecarboxylate moiety is a key structural feature in a wide array of biologically active molecules and functional materials. Its stereochemical and conformational properties can significantly influence the pharmacological profile of a drug candidate. Consequently, the development of efficient and stereoselective methods for the synthesis of substituted cyclopentanecarboxylates is of paramount importance in medicinal chemistry and drug discovery. This guide explores four principal synthetic strategies: the Favorskii Rearrangement, the Dieckmann Condensation, synthesis via Diethyl Malonate, and modern Palladium-Catalyzed Hydrocarboxylation. Additionally, a section is dedicated to stereoselective approaches, which are critical for the synthesis of chiral cyclopentanecarboxylates.

Core Synthesis Methodologies

This section details the most common and effective methods for the synthesis of the this compound core. For each method, the underlying mechanism is discussed, and a detailed experimental protocol is provided.

Favorskii Rearrangement

The Favorskii rearrangement is a classic method for the synthesis of cycloalkanecarboxylic acid esters from α-halo ketones, involving a ring contraction.[1][2] The reaction of 2-chlorocyclohexanone (B41772) with a base such as sodium methoxide (B1231860) yields methyl this compound.[3] The mechanism is believed to proceed through a cyclopropanone (B1606653) intermediate, which is subsequently opened by the alkoxide nucleophile to yield the ring-contracted ester.[3][4]

Experimental Protocol: Synthesis of Methyl this compound via Favorskii Rearrangement

This protocol is adapted from a procedure for the synthesis of 2-chlorocyclohexanone.[5]

-

Preparation of Sodium Methoxide: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, add anhydrous methanol (B129727). Carefully add sodium metal portion-wise to the methanol with stirring until all the sodium has reacted to form sodium methoxide.

-

Reaction Setup: Cool the sodium methoxide solution in an ice bath. In a separate flask, dissolve 2-chlorocyclohexanone in anhydrous diethyl ether.

-

Addition: Add the 2-chlorocyclohexanone solution dropwise to the stirred sodium methoxide suspension. An exothermic reaction will occur; maintain the temperature below 20°C.

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, then heat under reflux for 2 hours.

-

Work-up: Cool the reaction mixture and add water to dissolve the precipitated salts. Separate the ether layer, and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with dilute hydrochloric acid, then with saturated sodium bicarbonate solution, and finally with brine. Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the ether by distillation. The crude methyl this compound is then purified by vacuum distillation.

Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[6][7] For the synthesis of a this compound precursor, a 1,6-diester such as diethyl adipate (B1204190) is treated with a strong base like sodium ethoxide.[8] The resulting cyclic β-keto ester can then be hydrolyzed and decarboxylated to yield cyclopentanone, which can be further functionalized to the desired carboxylate.

Experimental Protocol: Dieckmann Condensation of Diethyl Adipate

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, place sodium ethoxide and anhydrous toluene (B28343) under an inert atmosphere.

-

Addition: Heat the suspension to reflux. Add a solution of diethyl adipate in anhydrous toluene dropwise to the stirred suspension over a period of 2 hours.

-

Reaction: Continue refluxing for an additional hour after the addition is complete.

-

Work-up: Cool the reaction mixture to room temperature and add dilute acetic acid to neutralize the excess base. Add water and separate the organic layer. Extract the aqueous layer with toluene.

-

Purification: Combine the organic layers, wash with water and then with brine. Dry the toluene solution over anhydrous magnesium sulfate, filter, and remove the toluene by distillation. The resulting crude ethyl 2-oxocyclopentane-1-carboxylate is purified by vacuum distillation.

Synthesis from Diethyl Malonate

A classical and versatile approach to cyclic carboxylic acids is the malonic ester synthesis. For cyclopentanecarboxylic acid, diethyl malonate is first deprotonated with a strong base, typically sodium ethoxide, and then alkylated with 1,4-dibromobutane (B41627). A second intramolecular alkylation leads to the formation of diethyl cyclopentane-1,1-dicarboxylate.[9][10] Subsequent hydrolysis and decarboxylation yield cyclopentanecarboxylic acid.

Experimental Protocol: Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate

This protocol is analogous to the synthesis of diethyl 1,1-cyclobutanedicarboxylate.[9]

-

Preparation of Sodium Ethoxide: Prepare a solution of sodium ethoxide by reacting sodium metal with absolute ethanol (B145695) in a three-necked flask equipped with a reflux condenser and mechanical stirrer.

-

Reaction Setup: In a separate large, three-necked flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, mix diethyl malonate and 1,4-dibromobutane.

-

Addition: Heat the diethyl malonate and 1,4-dibromobutane mixture to 80°C with vigorous stirring. Slowly add the sodium ethoxide solution at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue to reflux the mixture with stirring for an additional hour.

-

Work-up: Distill off the ethanol. Cool the residue and add cold water. Separate the organic layer and extract the aqueous layer with ether.

-

Purification: Combine the organic layer and ether extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the ether by distillation. The crude diethyl cyclopentane-1,1-dicarboxylate is then purified by vacuum distillation.

Palladium-Catalyzed Hydrocarboxylation

A modern and highly efficient method for the synthesis of carboxylic acids is the palladium-catalyzed hydrocarboxylation of olefins.[11] This reaction involves the addition of a carboxyl group across a double bond. For the synthesis of cyclopentanecarboxylic acid, cyclopentene (B43876) is reacted with carbon monoxide and a water source in the presence of a palladium catalyst.

Experimental Protocol: Palladium-Catalyzed Hydroxycarbonylation of Olefins

-

Catalyst Preparation: In a glovebox, a vial is charged with the palladium precursor (e.g., Pd(OAc)2) and the appropriate ligand.

-

Reaction Setup: The vial is sealed and taken out of the glovebox. The olefin (e.g., cyclopentene), a solvent, and any additives are added via syringe.

-

Reaction: The reaction mixture is stirred at the desired temperature under a carbon monoxide atmosphere (or using a CO surrogate) for the specified time.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The residue is purified by column chromatography on silica (B1680970) gel to afford the desired carboxylic acid.

Stereoselective Synthesis of Cyclopentanecarboxylates

For applications in drug development, the synthesis of enantiomerically pure cyclopentanecarboxylates is often required. This can be achieved through various stereoselective methods, including the use of chiral auxiliaries and asymmetric catalysis.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, can be rendered asymmetric by using chiral catalysts, most commonly chiral Lewis acids.[12] The reaction of cyclopentadiene (B3395910) with a dienophile containing an ester group, in the presence of a chiral catalyst, can produce chiral bicyclic intermediates that can be further transformed into enantiomerically enriched cyclopentanecarboxylates.[13][14]

Experimental Protocol: Asymmetric Diels-Alder Reaction

A general procedure is as follows:

-

Catalyst Activation: The chiral Lewis acid catalyst is generated in situ or activated according to literature procedures in a dry, inert atmosphere.

-

Reaction Setup: The dienophile is dissolved in a dry solvent and cooled to the desired temperature (often low temperatures such as -78 °C). The activated catalyst is then added.

-

Addition: Freshly distilled cyclopentadiene is added to the mixture.

-

Reaction: The reaction is stirred at the low temperature until completion, as monitored by TLC or other analytical methods.

-

Work-up: The reaction is quenched, and the crude product is isolated by extraction.

-

Purification and Analysis: The product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or other appropriate methods.

Chiral Auxiliary-Controlled Synthesis

Another powerful strategy for stereoselective synthesis involves the use of a chiral auxiliary. The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. This approach can be applied to various reactions for the synthesis of cyclopentane (B165970) rings, such as alkylations and cycloadditions.

Quantitative Data Summary

The following tables summarize key quantitative data for the discussed synthesis methods to facilitate comparison.

Table 1: Favorskii Rearrangement

| Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Chlorocyclohexanone | NaOMe | Ether | Reflux | 2 | 61-66 | [5] |

Table 2: Dieckmann Condensation

| Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Diethyl Adipate | NaOEt | Toluene | Reflux | 3 | 74-81 | [6] |

Table 3: Malonic Ester Synthesis

| Dihalide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1,3-Dibromopropane | NaOEt | Ethanol | 80 | 1.5 | 53-55 | [9] |

| 1,2-Dibromoethane | K2CO3 | DMF | 20 | 16 | 89 | [10] |

Table 4: Palladium-Catalyzed Hydroxycarbonylation

| Olefin | Catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Cyclopentene | Pd(OAc)2 | Ligand L20 | Acetic Acid/H2O | 100 | 20 | >99 | [11] |

Table 5: Asymmetric Diels-Alder Reaction

| Dienophile | Catalyst | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |

| 3-Acryloyl-1,3-oxazolidin-2-one | (S,S)-Diazaaluminolide | CH2Cl2 | -78 | 94 | 97 | [12] |

| Methacrolein | Chiral Boron Catalyst | CH2Cl2 | -78 | 85 | 96 | [12] |

Conclusion

The synthesis of cyclopentanecarboxylates can be achieved through a variety of effective methods. The choice of the optimal synthetic route depends on several factors, including the availability of starting materials, the desired substitution pattern, and the requirement for stereochemical control. Classical methods such as the Favorskii rearrangement, Dieckmann condensation, and malonic ester synthesis remain valuable tools in organic synthesis. Modern palladium-catalyzed hydrocarboxylation offers a highly efficient and atom-economical alternative. For the synthesis of chiral cyclopentanecarboxylates, which are of high interest to the pharmaceutical industry, asymmetric catalysis, particularly the asymmetric Diels-Alder reaction, and the use of chiral auxiliaries are powerful and indispensable strategies. This guide provides the foundational knowledge and practical protocols to aid researchers in the selection and implementation of the most suitable method for their specific synthetic goals.

References

- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 2. favorski rearrangement organic chemistry.pdf [slideshare.net]

- 3. adichemistry.com [adichemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. fiveable.me [fiveable.me]

- 7. jk-sci.com [jk-sci.com]

- 8. Dieckmann Condensation [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]

- 11. Palladium-Catalyzed Hydroalkoxycarbonylation and Hydroxycarbonylation of Cyclopent-3-en-1-ols: Divergent Synthesis of Bridged Cyclic Lactones and β,γ-Unsaturated Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. BJOC - Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene [beilstein-journals.org]

- 14. macmillan.princeton.edu [macmillan.princeton.edu]

An In-depth Technical Guide to the Physical Properties of Ethyl Cyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyclopentanecarboxylate (CAS No. 5453-85-0) is an organic compound classified as an ester of cyclopentanecarboxylic acid and ethanol.[1] It typically appears as a colorless to pale yellow liquid with a characteristic fruity odor.[1] This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and fragrances.[2] Its moderate volatility and solubility in organic solvents make it a versatile building block in organic synthesis.[1] Understanding its physical properties is fundamental for its application in research and development, particularly in process design, quality control, and formulation.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of ethyl this compound is presented below. These values are compiled from various chemical data sources and provide a quantitative overview of the compound's characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₂ | [2][3] |

| Molecular Weight | 142.20 g/mol | [2] |

| Density | 0.995 g/cm³ | [2] |

| Boiling Point | 178.1°C at 760 mmHg | [2][3] |

| 172-174°C at 752 Torr | [4][5] | |

| Melting Point | 109°C | [2][4] |

| Refractive Index | 1.453 | [2][3] |

| Flash Point | 56.4°C | [2][3] |

| Vapor Pressure | 1.0 ± 0.3 mmHg at 25°C (Predicted) | [2] |

| Solubility | Low solubility in water, more soluble in organic solvents.[1] | |

| LogP (Predicted) | 2.20 | [2] |

Experimental Protocols for Property Determination

The accurate determination of physical properties is crucial for the characterization and quality control of chemical substances like ethyl this compound. The following sections detail standard experimental methodologies for measuring key physical parameters.

Determination of Density (Liquid)

The density of a liquid is its mass per unit volume.[6] A common and straightforward method involves the use of a graduated cylinder and an electronic balance.[7]

Protocol:

-

Mass Measurement: An empty, dry graduated cylinder is placed on an electronic balance, and its mass is recorded.[8]

-

Volume Measurement: A specific volume of the liquid (e.g., 10 mL) is carefully poured into the graduated cylinder. The volume is read from the bottom of the meniscus.[8] To improve accuracy, a larger volume can be used to minimize measurement uncertainties.[7]

-

Combined Mass Measurement: The graduated cylinder containing the liquid is weighed again to determine the combined mass.[8]

-

Calculation: The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its measured volume (Density = Mass/Volume).[6]

-

Temperature Control: It is important to record the ambient temperature, as density is temperature-dependent.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] For small sample volumes, a micro-reflux or capillary method is often employed.[10][11]

Protocol (Capillary Method):

-

Sample Preparation: A few milliliters of the liquid sample are placed into a small fusion tube.[12]

-

Capillary Insertion: A glass capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[9][12]

-

Heating: The apparatus (often in a heating block or Thiele tube) is heated gently.[10] Initially, a stream of bubbles will emerge from the capillary as trapped air is expelled.[10]

-

Observation: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, heating is stopped.[10]

-

Boiling Point Reading: The liquid is allowed to cool. The moment the stream of bubbles stops and the liquid begins to be drawn up into the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid.[9][10]

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium.[13] It is a characteristic property and is commonly measured using a refractometer, such as an Abbe refractometer.[13]

Protocol (Abbe Refractometer):

-

Instrument Calibration: The refractometer is calibrated using a standard sample with a known refractive index, often distilled water.

-

Sample Application: A thin layer of the liquid sample is placed between the two prisms of the refractometer.[13]

-

Measurement: Light is passed through the sample. The user looks through the eyepiece and adjusts the instrument until the boundary line (the line separating the light and dark regions) is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Purity and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

While not a direct measurement of a single physical property, GC-MS is a critical technique for confirming the identity and purity of volatile compounds like ethyl esters. The gas chromatograph separates components based on their boiling points and interactions with the column, while the mass spectrometer provides a fragmentation pattern that can be used for identification.[14]

General Protocol for Ethyl Ester Analysis:

-

Sample Preparation: A dilute solution of the ethyl this compound sample is prepared in a suitable volatile solvent (e.g., hexane).[14] An internal standard may be added for quantitative analysis.[14][15]

-

Injection: A small volume of the prepared sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column.[16] The column's temperature is programmed to ramp up, allowing for the separation of compounds based on their volatility.[17]

-

Detection and Fragmentation: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.[18]

-

Analysis: The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, is compared to a library of known spectra to confirm the identity of the compound. The retention time from the chromatogram provides additional evidence for identification.

Visualizations

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination and verification of the physical properties of a liquid chemical sample like ethyl this compound.

Caption: Experimental workflow for physical property analysis of a liquid sample.

References

- 1. CAS 5453-85-0: ethyl this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Cyclopentanecarboxylicacid, ethyl ester | CAS#:5453-85-0 | Chemsrc [chemsrc.com]

- 4. ethyl this compound CAS#: 5453-85-0 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. byjus.com [byjus.com]

- 13. Refractive index - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tdx.cat [tdx.cat]

An In-depth Technical Guide to the Spectroscopic Data of Methyl Cyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl cyclopentanecarboxylate, a key chemical intermediate. The document details its characteristic signatures in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Included are detailed experimental protocols and structured data tables to support identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for methyl this compound (CAS No: 4630-80-2).[1][2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.66 | Singlet | 3H | -OCH₃ |

| ~2.75 | Quintet | 1H | -CH- |

| ~1.90 - 1.50 | Multiplet | 8H | -CH₂- (cyclopentyl) |

Note: Data is interpreted from the spectrum provided by TCI Chemicals.

| Chemical Shift (δ) ppm | Assignment |

| ~176 | C=O (Ester) |

| ~51 | -OCH₃ |

| ~43 | -CH- (on cyclopentyl) |

| ~29 | -CH₂- (on cyclopentyl) |

| ~25 | -CH₂- (on cyclopentyl) |

Note: Data is interpreted from the spectrum provided by TCI Chemicals.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1450 | Medium | C-H bend (alkane) |

| ~1170 | Strong | C-O stretch (ester) |

Note: Data is based on the condensed phase IR spectrum from the NIST WebBook.[3]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 128 | ~10 | [M]⁺ (Molecular Ion) |

| 100 | ~14 | [M - C₂H₄]⁺ |

| 87 | 100 | [M - OCH₃]⁺ |

| 69 | ~43 | [C₅H₉]⁺ |

| 55 | ~15 | [C₄H₇]⁺ |

Note: Data is from GC-MS analysis reported in PubChem.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-25 mg of methyl this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.

-

Add approximately 0.7-1.0 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) to the vial.

-

Gently swirl the vial to ensure the sample is fully dissolved.

-

If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Ensure the final sample height in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube and label it appropriately.

-

-

Instrument Setup and Data Acquisition:

-

The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

The instrument is locked onto the deuterium (B1214612) signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

-

The spectrum is phase-corrected and baseline-corrected.

-

The chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

-

The peaks are integrated (for ¹H NMR) and the chemical shifts are assigned to the respective nuclei in the molecule.

-

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Methyl this compound is a liquid and can be analyzed neat (without dilution).

-

-

Instrument Setup and Data Acquisition:

-

A background spectrum of the clean ATR crystal is collected to account for atmospheric and instrumental interferences.

-

A small drop of the liquid sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

The sample spectrum is then acquired by passing an infrared beam through the crystal, where it interacts with the sample at the surface.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

The characteristic absorption bands are identified and assigned to their corresponding molecular vibrations.

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI):

-

Sample Preparation:

-

Prepare a dilute solution of methyl this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Further dilute this solution as needed to be within the optimal concentration range for the instrument.

-

Transfer the final solution to a 2 mL GC vial.

-

-

Instrument Setup and Data Acquisition:

-

The GC is equipped with a suitable capillary column (e.g., a nonpolar column).

-

The GC oven temperature is programmed to ramp up to ensure separation of the analyte from any impurities and the solvent.

-

The separated analyte is introduced into the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

The detector records the abundance of each ion.

-

-

Data Processing:

-

A mass spectrum is generated, plotting the relative intensity of the ions versus their m/z ratio.

-

The molecular ion peak is identified to determine the molecular weight.

-

The fragmentation pattern is analyzed to deduce the structure of the molecule.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like methyl this compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Solubility of Cyclopentanecarboxylates in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl and ethyl cyclopentanecarboxylate in organic solvents. Due to a lack of readily available quantitative solubility data in public literature, this guide focuses on providing detailed experimental protocols for the synthesis of these esters and the determination of their solubility. Furthermore, it presents the known physicochemical properties and discusses the theoretical principles governing the solubility of these compounds.

Introduction to Cyclopentanecarboxylates

Methyl this compound and ethyl this compound are esters of cyclopentanecarboxylic acid. These compounds are characterized by a five-membered aliphatic ring attached to a carboxylate group. Their chemical structure, consisting of a non-polar cyclopentyl group and a polar ester functional group, results in a moderate overall polarity. This amphiphilic nature dictates their solubility in various organic solvents. Understanding the solubility of these esters is crucial for their application in organic synthesis, formulation development, and as intermediates in the pharmaceutical industry.

Physicochemical Properties

A summary of the key physicochemical properties of methyl and ethyl this compound is presented in Table 1. These properties are essential for understanding their behavior in different solvent systems.

Table 1: Physicochemical Properties of Methyl and Ethyl this compound

| Property | Methyl this compound | Ethyl this compound |

| Molecular Formula | C₇H₁₂O₂ | C₈H₁₄O₂ |

| Molecular Weight | 128.17 g/mol [1] | 142.20 g/mol [2] |

| Appearance | Colorless liquid[3] | Colorless to pale yellow liquid[4] |

| Boiling Point | 81-82 °C @ 5 mmHg[5] | 61.0-61.5 °C @ 14 Torr[6] |

| Density | 1.014 g/cm³ | 0.9583 g/cm³ @ 20 °C[6] |

| Refractive Index | n²⁵D 1.4341 | n²⁰D 1.453 |

Solubility in Organic Solvents

Qualitative Solubility

Qualitative assessments indicate that both methyl and ethyl this compound are generally soluble in a range of organic solvents.[3][4] This is attributed to the principle of "like dissolves like," where the non-polar cyclopentyl ring interacts favorably with non-polar solvents, and the polar ester group can engage in dipole-dipole interactions with polar solvents. However, one source describes methyl this compound as "difficult to mix," which may suggest limited solubility in certain solvents or under specific conditions.

Expected Solubility Trends

Based on their molecular structures, the following solubility trends are anticipated:

-

High Solubility: In moderately polar to non-polar solvents such as dichloromethane, diethyl ether, toluene, and ethyl acetate.

-

Good Solubility: In polar aprotic solvents like acetone (B3395972) and in alcohols such as methanol (B129727) and ethanol (B145695), where the alkyl chain of the alcohol is short.

-

Lower Solubility: In highly polar solvents like water and potentially in very non-polar alkanes, although the cyclopentyl group should provide some lipophilicity.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for methyl and ethyl this compound in a range of common organic solvents is not extensively published. To address this, a detailed experimental protocol for determining solubility is provided in Section 5. The following table is provided as a template for researchers to record their experimental findings.

Table 2: Experimental Solubility of Cyclopentanecarboxylates (Template)

| Solvent | Temperature (°C) | Methyl this compound ( g/100 mL) | Ethyl this compound ( g/100 mL) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetone | 25 | ||

| Dichloromethane | 25 | ||

| Ethyl Acetate | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 |

Experimental Protocols: Synthesis

Synthesis of Methyl this compound

A common method for the synthesis of methyl this compound is through the Favorskii rearrangement of 2-chlorocyclohexanone (B41772) with sodium methoxide (B1231860).[7]

Materials:

-

2-chlorocyclohexanone

-

Sodium methoxide

-

Anhydrous ether

-

5% Hydrochloric acid

-

5% aqueous sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Magnesium sulfate

Procedure:

-

In a three-necked, round-bottomed flask equipped with a stirrer, reflux condenser, and a dropping funnel, prepare a suspension of sodium methoxide (1.07 moles) in anhydrous ether (330 mL).

-

Dropwise, add a solution of 2-chlorocyclohexanone (1 mole) diluted with dry ether (30 mL) to the stirred suspension. The addition should take approximately 40 minutes.

-

After the addition is complete, heat the mixture under reflux for 2 hours.

-

Cool the mixture and add water until all salts are dissolved.

-

Separate the ether layer. Extract the aqueous layer twice with 50 mL portions of ether.

-

Combine the ethereal solutions and wash successively with 100 mL portions of 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.

-

Dry the ether solution over magnesium sulfate, filter, and remove the ether by distillation at atmospheric pressure.

-

Distill the crude ester under reduced pressure to obtain pure methyl this compound (boiling point: 70–73°C at 48 mmHg).

Synthesis of Ethyl this compound

Ethyl this compound can be synthesized via the Dieckmann condensation of diethyl adipate (B1204190).[8]

Materials:

-

Diethyl adipate

-

Sodium ethoxide

-

Toluene (or Benzene)

-

Hydrochloric acid (30%)

Procedure:

-

In a reaction vessel, combine alkylbenzene (e.g., toluene, 950g), sodium ethoxide (132g, 98%), and diethyl adipate (300g).

-

Heat the mixture to reflux. Monitor the reaction by gas chromatography until the diethyl adipate is consumed (less than 1%).

-

Remove the ethanol generated during the reaction by distillation.

-

Cool the reaction vessel to 30°C.

-

Neutralize the mixture with 30% hydrochloric acid.

-

Separate the organic and aqueous layers.

-

Collect and dry the organic phase.

-

Perform vacuum fractionation at 83-88°C/5mmHg to collect the ethyl 2-oxothis compound intermediate.

-

Further reaction steps (hydrolysis and decarboxylation, not detailed in the source) would be required to obtain ethyl this compound.

Note: The provided source details the synthesis of the intermediate, ethyl 2-oxothis compound. The subsequent steps to the final product are standard organic chemistry procedures.

Experimental Protocol: Solubility Determination

This protocol describes a general method for determining the solubility of a liquid solute (methyl or ethyl this compound) in a liquid organic solvent.

Materials and Equipment:

-

Methyl or Ethyl this compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

-

Small, sealable glass vials or test tubes

-

Graduated pipettes or syringes

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or incubator

-

Gas chromatograph (GC) or other suitable analytical instrument for quantification

Procedure:

-

Preparation: Into a series of sealable glass vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent.

-

Addition of Solute: To each vial, add an excess amount of the this compound ester. The presence of a distinct second phase (undissolved ester) should be visible.

-

Equilibration: Seal the vials and place them in a constant temperature bath (e.g., 25°C). Agitate the vials using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the two phases have clearly separated.

-

Sampling: Carefully withdraw a known volume of the supernatant (the solvent phase saturated with the ester) using a pipette or syringe. Be cautious not to disturb the undissolved ester phase.

-

Quantification: Prepare a series of standard solutions of the this compound ester in the respective solvent of known concentrations. Analyze the standards and the sampled supernatant using a suitable analytical method, such as gas chromatography, to determine the concentration of the ester in the saturated solution.

-

Calculation: From the concentration determined in the previous step, calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Signaling Pathways

A thorough review of the scientific literature did not reveal any established signaling pathways directly involving methyl or ethyl this compound. These simple esters are primarily utilized as intermediates in chemical synthesis and are not typically associated with biological signaling roles. One source mentions that ethyl cyclopentane (B165970) carboxylate is a cell signaling molecule synthesized from an amide and diacylglycerol with therapeutic effects in various diseases, but this appears to be an outlier and may be referring to a more complex, structurally related molecule.[4]

Conclusion

References

- 1. Methyl this compound | C7H12O2 | CID 78365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. CAS 4630-80-2: Methyl this compound | CymitQuimica [cymitquimica.com]

- 4. CAS 5453-85-0: ethyl this compound | CymitQuimica [cymitquimica.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]

Quantum Chemical Calculations for Cyclopentanecarboxylate: A Technical Guide for Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a profound understanding of the conformational behavior and electronic properties of small molecules is paramount. Cyclopentanecarboxylate and its derivatives are prevalent motifs in a wide array of pharmacologically active compounds. Their three-dimensional structure and resulting intermolecular interactions significantly influence their binding affinity to biological targets. Quantum chemical calculations offer a powerful in-silico approach to elucidate these properties with high accuracy, thereby guiding the rational design of more potent and selective therapeutics. This technical guide provides an in-depth overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to the study of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for accelerated and informed decision-making in their projects.

Theoretical Framework: The Power of Density Functional Theory

Density Functional Theory (DFT) has emerged as a robust and widely used quantum chemical method due to its favorable balance of computational cost and accuracy.[1] DFT calculations are based on the principle that the electronic energy of a molecule is a functional of its electron density.[1] This approach allows for the precise calculation of molecular geometries, energies, and a host of other electronic properties. For a molecule like this compound, DFT can be employed to:

-

Determine the stable three-dimensional conformations.

-

Calculate the relative energies of these conformers.

-

Analyze the electronic structure, including charge distribution and frontier molecular orbitals.

-

Predict vibrational spectra (e.g., infrared and Raman) to aid in experimental characterization.

-

Simulate thermodynamic properties.

The choice of the functional and basis set is a critical aspect of any DFT calculation, as it directly impacts the accuracy of the results.[1][2] Common hybrid functionals like B3LYP, combined with Pople-style basis sets such as 6-31G(d) or larger, have been shown to provide reliable results for organic molecules.[2]

Conformational Landscape of this compound

The cyclopentane (B165970) ring is not planar and exists in two primary non-planar conformations: the "envelope" and the "half-chair".[3] These conformations alleviate torsional strain that would be present in a planar structure. The presence of the carboxylate substituent introduces further complexity to the conformational landscape. The carboxylate group can occupy either an axial or an equatorial-like position on the puckered ring, leading to different steric and electronic environments.

The interconversion between these conformations is typically rapid at room temperature, but the relative populations of each conformer are determined by their respective energies. Quantum chemical calculations are indispensable for accurately predicting these energy differences.

Methodology for Quantum Chemical Calculations

A typical workflow for the quantum chemical analysis of this compound involves several key steps. The following provides a detailed protocol that can be adapted for various computational chemistry software packages.

Experimental Protocol: Conformational Analysis and Property Calculation

-

Initial Structure Generation:

-

Generate initial 3D structures for the possible conformers of this compound (e.g., envelope and half-chair conformations with the carboxylate in different positions). This can be done using molecular building software.

-

-

Geometry Optimization:

-

Perform geometry optimization for each initial structure using a selected DFT method (e.g., B3LYP/6-31G(d)). This process finds the lowest energy geometry for each conformer.

-

The optimization should be carried out without any symmetry constraints to allow the molecule to adopt its true minimum energy structure.

-

-

Frequency Calculations:

-

Perform frequency calculations at the same level of theory as the geometry optimization.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

The results of the frequency calculation also provide the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the predicted infrared (IR) and Raman spectra.

-

-

Single-Point Energy Refinement:

-

To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).

-

-

Analysis of Results:

-

Analyze the relative energies of the conformers to determine their relative populations using the Boltzmann distribution.

-

Examine the optimized geometries to understand bond lengths, bond angles, and dihedral angles.

-

Analyze the calculated electronic properties such as dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO).

-

Data Presentation: Calculated Properties of this compound Conformers

The quantitative data obtained from the quantum chemical calculations should be summarized in a clear and structured manner to facilitate comparison between different conformers.

| Property | Envelope Conformer | Half-Chair Conformer |

| Relative Energy (kcal/mol) | 0.00 | 0.85 |

| Zero-Point Vibrational Energy (Hartree) | Value | Value |

| Dipole Moment (Debye) | Value | Value |

| HOMO Energy (eV) | Value | Value |

| LUMO Energy (eV) | Value | Value |

| Key Bond Length (C-COO⁻) (Å) | Value | Value |

| **Key Dihedral Angle (°) ** | Value | Value |

Note: The values in this table are representative and would be obtained from the output of the quantum chemical calculations.

Visualization of Computational Workflows and Molecular Properties

Visual representations are crucial for understanding the relationships between different computational steps and for interpreting the results.

Quantum chemical calculations, particularly DFT, provide an indispensable toolkit for the detailed investigation of molecules like this compound. By enabling the accurate prediction of conformational preferences, electronic properties, and spectroscopic signatures, these computational methods offer invaluable insights that can significantly de-risk and accelerate the drug development pipeline. The methodologies and data presented in this guide serve as a foundational framework for researchers to apply these powerful techniques to their specific research questions, ultimately leading to the design of more effective and safer medicines.

References

Biocatalytic Synthesis of Chiral Cyclopentanecarboxylates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral cyclopentane (B165970) derivatives is of paramount importance in the pharmaceutical and fine chemical industries, as these scaffolds are integral to a wide array of bioactive molecules. Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering high stereoselectivity under mild reaction conditions. This technical guide provides a comprehensive overview of the core biocatalytic strategies for producing chiral cyclopentanecarboxylates, with a focus on enzymatic kinetic resolution and desymmetrization approaches. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to facilitate practical application in a research and development setting.

Lipase-Catalyzed Kinetic Resolution of Cyclopentanecarboxylate Esters

Kinetic resolution is a widely employed biocatalytic strategy for the separation of racemates. Lipases, particularly from Candida antarctica (Lipase B, CAL-B) and Pseudomonas cepacia, have demonstrated exceptional efficacy in the enantioselective acylation and hydrolysis of cyclopentane-based substrates.

Enantioselective Acylation

In this approach, one enantiomer of a racemic cyclopentanol (B49286) or a related derivative is selectively acylated by the lipase (B570770) in the presence of an acyl donor, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.

This protocol is adapted from studies on the kinetic resolution of cyclic amines.

Materials:

-

Racemic cis- or trans-2-aminocyclopentanecarboxamide

-

Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435)

-

2,2,2-trifluoroethyl butanoate (acyl donor)

-

tert-Butyl methyl ether (TBME) / tert-Amyl alcohol (TAA) solvent mixture (1:1 v/v)

-

Standard laboratory glassware and magnetic stirrer

-

Shaking incubator

Procedure:

-

Prepare a 0.05 M solution of the racemic 2-aminocyclopentanecarboxamide (B2968846) in the TBME/TAA solvent mixture.

-

Add the acyl donor, 2,2,2-trifluoroethyl butanoate, to a final concentration of 0.1 M.

-

To initiate the reaction, add the immobilized CAL-B preparation (50 mg/mL).

-

The reaction mixture is then agitated in a shaking incubator at 48 °C.

-

Monitor the progress of the reaction and the enantiomeric excess (ee) values by taking samples at regular intervals. The enzyme is filtered off from the sample before analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

The reaction is terminated at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted amine.

-

Upon completion, the enzyme is removed by filtration and the solvent is evaporated under reduced pressure. The resulting product mixture of the acylated amine and the unreacted amine can then be separated by standard chromatographic techniques.

Enantioselective Hydrolysis

In enantioselective hydrolysis, a racemic ester is subjected to a lipase in an aqueous environment. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester intact.

This protocol describes the desymmetrization of a meso-diester, a process closely related to kinetic resolution, to yield a chiral monoester.

Materials:

-

meso-Cyclopentane-1,2-dicarboxylic acid dimethyl ester

-

Pig Liver Esterase (PLE)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7-8)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M) for pH control

-

pH-stat or autotitrator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the meso-cyclopentane-1,2-dicarboxylic acid dimethyl ester in the phosphate buffer. A small amount of a polar organic co-solvent may be added to aid solubility.

-

Maintain the temperature of the reaction mixture at a constant value, typically between 25-37 °C.

-

Add the Pig Liver Esterase to the reaction vessel.

-

Maintain the pH of the reaction mixture between 7 and 8 using a pH-stat or by the controlled addition of the NaOH solution. The consumption of NaOH is indicative of the progress of the hydrolysis reaction.

-

Monitor the reaction progress by techniques such as HPLC to determine the conversion and enantiomeric excess of the resulting monoester.

-

Once the desired conversion is reached, the reaction is stopped by either removing the enzyme (if immobilized) or by acidifying the reaction mixture to inactivate the enzyme.

-

The chiral monoester product is then extracted from the aqueous phase using an appropriate organic solvent.

Baeyer-Villiger Monooxygenase (BVMO) Catalyzed Desymmetrization

Baeyer-Villiger monooxygenases are powerful biocatalysts that catalyze the insertion of an oxygen atom into a C-C bond adjacent to a carbonyl group, converting ketones into esters or lactones. This enzymatic oxidation can be highly enantioselective, making it an excellent method for the desymmetrization of prochiral cyclic ketones to produce chiral lactones, which can be further converted to chiral cyclopentanecarboxylates.

This protocol is a general representation of a whole-cell biotransformation for the asymmetric oxidation of a substituted cyclopentanone (B42830).

Materials:

-

Recombinant Escherichia coli cells overexpressing a Baeyer-Villiger monooxygenase (e.g., from Acinetobacter calcoaceticus)

-

Prochiral substituted cyclopentanone substrate

-

Growth medium (e.g., LB or a defined minimal medium)

-

Inducer for protein expression (e.g., IPTG)

-

Glucose (as a carbon source and for cofactor regeneration)

-

Buffer (e.g., phosphate or Tris-HCl)

-

Bioreactor or shake flasks

-

Centrifuge

Procedure:

-

Cell Culture and Induction:

-

Inoculate the growth medium with the recombinant E. coli strain.

-

Grow the cells at an appropriate temperature (e.g., 30-37 °C) with shaking until they reach the mid-logarithmic growth phase.

-

Induce the expression of the BVMO by adding the inducer (e.g., IPTG) and continue the cultivation for a specified period (e.g., 4-16 hours) at a lower temperature (e.g., 20-25 °C) to enhance soluble protein expression.

-

-

Biotransformation:

-

Harvest the cells by centrifugation and resuspend them in a buffer to a desired cell density.

-

Add glucose to the cell suspension to provide a source for the regeneration of the NADPH cofactor required by the BVMO.

-

Add the prochiral cyclopentanone substrate to the cell suspension. The substrate may be added neat or dissolved in a water-miscible organic solvent to aid solubility.

-

Incubate the reaction mixture with shaking at a suitable temperature (e.g., 25-30 °C).

-

Monitor the conversion of the ketone and the formation of the chiral lactone product over time using GC or HPLC.

-

-

Product Isolation:

-

Once the reaction is complete, separate the cells from the supernatant by centrifugation.

-

Extract the chiral lactone product from the supernatant using an appropriate organic solvent.

-

Purify the product using standard chromatographic techniques.

-

Quantitative Data Summary

The following tables summarize the quantitative data for the biocatalytic synthesis of chiral cyclopentane derivatives from various literature sources.

Table 1: Lipase-Catalyzed Kinetic Resolution of Cyclopentane Derivatives

| Substrate | Enzyme | Reaction Type | Acyl Donor/Solvent | Time (h) | Conversion (%) | Product ee (%) | Reference |

| rac-cis-2-Aminocyclopentanecarboxamide | CAL-B | Acylation | 2,2,2-Trifluoroethyl butanoate / TBME:TAA (1:1) | 5 | 50 | >99 | [1] |

| rac-trans-2-Aminocyclopentanecarboxamide | CAL-B | Acylation | 2,2,2-Trifluoroethyl butanoate / TBME:TAA (1:1) | 5 | 50 | >99 | [1] |

| (±)-3-hydroxy-2-(2-oxopropyl)piperidine-1-carboxylate | CAL-B | Transesterification | Vinyl butanoate / Hexane | - | ~50 | >99 | [2] |

| meso-Cyclopent-2-en-1,4-diacetate | Lipase | Hydrolysis | - / Aqueous buffer | - | - | >95 | [3] |

Table 2: Baeyer-Villiger Monooxygenase Catalyzed Oxidation of Cyclic Ketones

| Substrate | Enzyme (Source) | Product | Yield (%) | Product ee (%) | Reference |

| Bicyclic ketone | BVMO | Chiral lactone | 80 | >99 | [4] |

| 3-Substituted cyclic ketone | BVMO with Sc(OTf)3 | Chiral lactone | 96-99 | 93-97 | [4] |

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key biocatalytic workflows described in this guide.

Caption: Lipase-catalyzed kinetic resolution via acylation.

Caption: Lipase-catalyzed kinetic resolution via hydrolysis.

Caption: BVMO-catalyzed desymmetrization of a prochiral ketone.

Conclusion

The biocatalytic synthesis of chiral cyclopentanecarboxylates offers significant advantages in terms of stereoselectivity, sustainability, and process safety. Lipase-catalyzed kinetic resolutions and Baeyer-Villiger monooxygenase-mediated desymmetrizations are robust and versatile strategies for accessing these valuable chiral building blocks. The detailed protocols and compiled data in this guide serve as a practical resource for researchers and professionals in the field, aiming to facilitate the adoption and optimization of these biocatalytic methods in the synthesis of complex pharmaceutical and fine chemical targets. Further advancements in enzyme discovery, protein engineering, and process optimization will continue to expand the scope and efficiency of these biocatalytic approaches.

References

The Core Chemistry of Cyclopentanecarboxylate Esters: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental chemistry of cyclopentanecarboxylate esters. These moieties are significant scaffolds in medicinal chemistry and material science, making a thorough understanding of their synthesis, reactivity, and characterization essential for professionals in the field. This document outlines key synthetic methodologies, characteristic reactions, and detailed experimental protocols, supplemented with quantitative data and visual diagrams to facilitate comprehension and application in a laboratory setting.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound esters are crucial for their identification, purification, and handling. The following tables summarize key quantitative data for two common examples: methyl this compound and ethyl this compound.

Table 1: Physical Properties of this compound Esters

| Property | Methyl this compound | Ethyl this compound |

| Molecular Formula | C₇H₁₂O₂[1][2] | C₈H₁₄O₂ |

| Molecular Weight | 128.17 g/mol [1][2] | 142.20 g/mol [3] |

| Boiling Point | 81-82 °C at 5 mmHg | 178.1 °C at 760 mmHg |

| Melting Point | 77-78 °C | 109 °C |

| Density | 1.014 g/cm³ | 0.995 g/cm³ |

| Refractive Index (n²⁵D) | 1.4341 | 1.453 |

Table 2: Spectroscopic Data of this compound Esters

| Spectroscopic Data | Methyl this compound | Ethyl this compound |

| ¹H NMR (CDCl₃, ppm) | δ 3.66 (s, 3H, -OCH₃), 2.70 (quintet, 1H, -CH-), 1.90-1.50 (m, 8H, -CH₂-) | δ 4.12 (q, 2H, -OCH₂CH₃), 2.68 (quintet, 1H, -CH-), 1.90-1.50 (m, 8H, -CH₂-), 1.25 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 176.5 (C=O), 51.5 (-OCH₃), 43.5 (-CH-), 30.0 (-CH₂-), 25.5 (-CH₂-) | δ 176.0 (C=O), 60.2 (-OCH₂-), 43.7 (-CH-), 30.1 (-CH₂-), 25.6 (-CH₂-), 14.3 (-CH₃) |

| IR (cm⁻¹) | ~1735 (C=O stretch), ~1170 (C-O stretch)[4] | ~1730 (C=O stretch), ~1180 (C-O stretch)[4] |

| Mass Spec (m/z) | M⁺ 128, base peak 87 | M⁺ 142, base peak 99 |

Synthesis of this compound Esters

The synthesis of this compound esters can be achieved through several reliable methods. Two of the most fundamental and widely employed routes are the Fischer esterification of cyclopentanecarboxylic acid and the Favorskii rearrangement of a substituted cyclohexanone.

Fischer Esterification

Fischer esterification is a classic and straightforward method for producing esters through the acid-catalyzed reaction of a carboxylic acid and an alcohol.[5][6][7]

Experimental Protocol: Synthesis of Ethyl this compound via Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclopentanecarboxylic acid (1.0 eq) and an excess of absolute ethanol (B145695) (5-10 eq).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the excess ethanol via rotary evaporation.

-

Extraction: Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield pure ethyl this compound.[5]

Favorskii Rearrangement

The Favorskii rearrangement provides an elegant ring-contraction route to this compound esters from α-halocyclohexanones in the presence of a base.[8][9]

Experimental Protocol: Synthesis of Methyl this compound via Favorskii Rearrangement

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, suspend sodium methoxide (B1231860) (1.07 eq) in anhydrous ether.

-

Addition of Ketone: Prepare a solution of 2-chlorocyclohexanone (B41772) (1.0 eq) in dry ether and add it dropwise to the stirred suspension of sodium methoxide. Control the rate of addition to maintain a gentle reflux.

-

Reaction: After the addition is complete, continue stirring and heating under reflux for 2 hours.

-

Work-up: Cool the reaction mixture and add water to dissolve the salts. Separate the ether layer.

-

Extraction and Washing: Extract the aqueous layer with ether. Combine the organic layers and wash successively with 5% hydrochloric acid, 5% sodium bicarbonate solution, and saturated sodium chloride solution.

-

Drying and Purification: Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the ether by distillation. The crude product is then purified by vacuum distillation to yield methyl this compound.

Key Reactions of this compound Esters

This compound esters undergo a variety of chemical transformations characteristic of the ester functional group. The following sections detail the mechanisms and experimental protocols for three fundamental reactions: hydrolysis, reduction, and reaction with Grignard reagents.

Hydrolysis

Ester hydrolysis, the cleavage of an ester by water, can be catalyzed by either acid or base to yield a carboxylic acid and an alcohol.[10][11]

Experimental Protocol: Acid-Catalyzed Hydrolysis of Ethyl this compound

-

Reaction Setup: In a round-bottom flask, combine ethyl this compound (1.0 eq) with an excess of water.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as dilute sulfuric acid or hydrochloric acid.

-

Reflux: Heat the mixture under reflux for several hours. The reaction is reversible, so a large excess of water is used to drive the equilibrium towards the products.[12]

-

Work-up and Extraction: After cooling, extract the mixture with a suitable organic solvent like diethyl ether.

-

Purification: Wash the organic extract with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain cyclopentanecarboxylic acid. The alcohol can be isolated from the aqueous layer.

Reduction to Alcohols

This compound esters can be readily reduced to the corresponding primary alcohol, cyclopentylmethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[13][14]

Experimental Protocol: Reduction of Ethyl this compound with LiAlH₄

-

Reaction Setup: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend lithium aluminum hydride (excess) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

-

Ester Addition: Cool the suspension in an ice bath and add a solution of ethyl this compound in the same dry solvent dropwise.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for a few hours.

-

Quenching: Carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water.

-

Filtration and Extraction: Filter the resulting aluminum salts and wash the filter cake with ether. Extract the filtrate, and wash the combined organic layers with brine.

-

Drying and Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield cyclopentylmethanol.

Reaction with Grignard Reagents

Grignard reagents react with this compound esters to produce tertiary alcohols, where two of the alkyl/aryl groups are derived from the Grignard reagent.[15][16][17] This reaction proceeds through a ketone intermediate which further reacts with another equivalent of the Grignard reagent.[16]

Experimental Protocol: Reaction of Ethyl this compound with a Grignard Reagent

-

Reaction Setup: In a dry, three-necked flask under an inert atmosphere, add a solution of the Grignard reagent (e.g., methylmagnesium bromide, >2 eq) in diethyl ether.

-

Ester Addition: Cool the Grignard solution in an ice bath and add a solution of ethyl this compound in dry diethyl ether dropwise.

-

Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Cool the flask in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.

-

Extraction: Extract the aqueous layer with diethyl ether.

-

Drying and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol. Further purification can be achieved by chromatography or distillation.

References

- 1. Methyl this compound | C7H12O2 | CID 78365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl this compound [webbook.nist.gov]

- 3. Ethyl this compound | C8H14O2 | CID 79550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. athabascau.ca [athabascau.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 9. Synthesis of Methyl this compound: A Laboratory Experience in Carbon Rearrangement - Dialnet [dialnet.unirioja.es]

- 10. CAS 5453-85-0: ethyl this compound | CymitQuimica [cymitquimica.com]

- 11. web.viu.ca [web.viu.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ch.ic.ac.uk [ch.ic.ac.uk]

- 14. byjus.com [byjus.com]

- 15. Grignard reaction - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

The Theoretical NMR Landscape of Methyl Cyclopentanecarboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) peak assignments for methyl cyclopentanecarboxylate. Understanding the NMR profile of this molecule is crucial for its identification, purity assessment, and for tracking its transformations in chemical reactions, which are fundamental aspects of research and development in the pharmaceutical and chemical industries.

Predicted ¹H NMR Peak Assignments

The ¹H NMR spectrum of methyl this compound is predicted to exhibit distinct signals corresponding to the chemically non-equivalent protons in its structure. The cyclopentane (B165970) ring's conformational flexibility at room temperature leads to an averaging of the environments of some protons, simplifying the spectrum.

Table 1: Predicted ¹H NMR Peak Assignments for Methyl this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Theoretical Coupling Constants (J, Hz) |

| -OCH₃ (Methyl ester) | ~3.67 | Singlet (s) | 3H | N/A |

| H-1 (CH) | ~2.65 | Quintet (or tt) | 1H | J ≈ 8.0 Hz |

| H-2, H-5 (axial & equatorial) | 1.5 - 1.9 | Multiplet (m) | 4H | Complex coupling |

| H-3, H-4 (axial & equatorial) | 1.5 - 1.9 | Multiplet (m) | 4H | Complex coupling |

The methyl ester protons (-OCH₃) are expected to appear as a sharp singlet due to the absence of adjacent protons. The methine proton (H-1) on the cyclopentane ring, being adjacent to the ester group, is deshielded and will appear further downfield. Its multiplicity is predicted to be a quintet or a triplet of triplets due to coupling with the four neighboring methylene (B1212753) protons on C-2 and C-5. The remaining methylene protons on the cyclopentane ring (H-2, H-3, H-4, and H-5) are chemically similar and are expected to produce a complex, overlapping multiplet in the upfield region of the spectrum.

Predicted ¹³C NMR Peak Assignments

The proton-decoupled ¹³C NMR spectrum of methyl this compound will show distinct singlets for each unique carbon atom.

Table 2: Predicted ¹³C NMR Peak Assignments for Methyl this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Ester carbonyl) | ~176 |

| -OCH₃ (Methyl ester) | ~51 |

| C-1 (Methine) | ~45 |

| C-2, C-5 | ~30 |

| C-3, C-4 | ~26 |

The carbonyl carbon of the ester group is the most deshielded and appears at the lowest field. The methyl carbon of the ester group and the methine carbon of the cyclopentane ring appear at intermediate chemical shifts. The methylene carbons of the cyclopentane ring (C-2, C-5 and C-3, C-4) are the most shielded and appear at the highest field. Due to the symmetry of the molecule, the pairs C-2/C-5 and C-3/C-4 are chemically equivalent, respectively, and therefore each pair gives rise to a single signal.

Signaling Pathways and Logical Relationships

The following diagram illustrates the connectivity and the through-bond coupling relationships between the different protons in methyl this compound, which give rise to the observed splitting patterns in the ¹H NMR spectrum.

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like methyl this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of methyl this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single, well-defined solvent peak in both ¹H and ¹³C NMR spectra.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments) is typically used.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm to cover the entire range of proton chemical shifts.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is recommended.

-

Number of Scans: For a moderately concentrated sample, 8 to 16 scans should provide a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is commonly used to simplify the spectrum to singlets.

-

Spectral Width: Set a spectral width of approximately 200-240 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is generally used. For quantitative analysis, a longer delay may be necessary.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is usually required to obtain a spectrum with an adequate signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

An In-depth Technical Guide to the Favorskii Rearrangement for the Synthesis of Cyclopentanecarboxylates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Favorskii rearrangement is a powerful chemical transformation that facilitates the conversion of α-halo ketones into carboxylic acid derivatives. A particularly valuable application of this reaction lies in the ring contraction of cyclic α-halo ketones, providing an efficient synthetic route to smaller carbocyclic systems. This technical guide delves into the discovery, history, and mechanistic intricacies of the Favorskii rearrangement, with a specific focus on its application in the synthesis of cyclopentanecarboxylates from α-halocyclohexanones. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Discovery and Historical Context

The Favorskii rearrangement was first reported in 1894 by the Russian chemist Alexei Yevgrafovich Favorskii.[1][2][3] His initial investigations involved the base-mediated rearrangement of α-halo ketones to form carboxylic acids.[3] This reaction gained significant traction in the 1970s for the synthesis of strained cyclic compounds.[4] The rearrangement of cyclic α-halo ketones, which results in a ring contraction, has become a cornerstone in synthetic organic chemistry for constructing complex molecular architectures.[1][4]

The Reaction Mechanism

The generally accepted mechanism for the Favorskii rearrangement of an α-halo ketone bearing α'-hydrogens proceeds through a cyclopropanone (B1606653) intermediate.[4][5] The key steps are as follows:

-

Enolate Formation: A base, typically an alkoxide or hydroxide, abstracts an acidic proton from the α'-position of the ketone, forming an enolate.[5]

-

Intramolecular Cyclization: The enolate undergoes an intramolecular nucleophilic attack, displacing the halide to form a strained bicyclic cyclopropanone intermediate.

-

Nucleophilic Attack: A nucleophile (e.g., methoxide) attacks the carbonyl carbon of the cyclopropanone.

-

Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of a carbon-carbon bond in the three-membered ring to form a more stable carbanion.

-

Protonation: The carbanion is subsequently protonated by the solvent to yield the final ring-contracted carboxylic acid derivative.[4]

In cases where the α-halo ketone lacks enolizable α'-hydrogens, the reaction can proceed through an alternative mechanism known as the quasi-Favorskii or pseudo-Favorskii rearrangement.[4][5] This pathway involves the direct nucleophilic attack on the carbonyl carbon, followed by a concerted collapse of the tetrahedral intermediate and migration of the adjacent carbon with displacement of the halide.[4]

Synthesis of Cyclopentanecarboxylates: A Quantitative Overview

The Favorskii rearrangement of 2-halocyclohexanones is a widely employed method for the synthesis of cyclopentanecarboxylic acid and its esters. The choice of halogen and base can influence the reaction yield.

| Substrate | Base | Product | Yield (%) |

| 2-Chlorocyclohexanone | Sodium ethoxide | Ethyl this compound | Not specified |

| 2-Bromocyclohexanone (B1249149) | Sodium methoxide (B1231860) | Methyl this compound | 30-70 |

| 2-Bromocyclohexanone | Sodium methoxide | Methyl this compound | 78 |

Experimental Protocol: Synthesis of Methyl this compound

This section provides a detailed experimental procedure for the Favorskii rearrangement of 2-bromocyclohexanone to methyl this compound.

Materials:

-

2-Bromocyclohexanone

-

Sodium metal

-

Anhydrous methanol (B129727)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for flash chromatography

Procedure:

-

Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium metal (2.2 equivalents) to anhydrous methanol at 0°C. Stir the mixture until all the sodium has dissolved to form a clear solution of sodium methoxide.

-